(2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid
(2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid
Brand Name:
Vulcanchem
CAS No.:
116601-09-3
VCID:
VC21103482
InChI:
InChI=1S/C7H12O6/c1-3(2)13-7(12)5(9)4(8)6(10)11/h3-5,8-9H,1-2H3,(H,10,11)/t4-,5-/m1/s1
SMILES:
CC(C)OC(=O)C(C(C(=O)O)O)O
Molecular Formula:
C7H12O6
Molecular Weight:
192.17 g/mol
(2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid
CAS No.: 116601-09-3
Cat. No.: VC21103482
Molecular Formula: C7H12O6
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116601-09-3 |
|---|---|
| Molecular Formula | C7H12O6 |
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | (2R,3R)-2,3-dihydroxy-4-oxo-4-propan-2-yloxybutanoic acid |
| Standard InChI | InChI=1S/C7H12O6/c1-3(2)13-7(12)5(9)4(8)6(10)11/h3-5,8-9H,1-2H3,(H,10,11)/t4-,5-/m1/s1 |
| Standard InChI Key | SSZYZSRPAKZEIB-RFZPGFLSSA-N |
| Isomeric SMILES | CC(C)OC(=O)[C@@H]([C@H](C(=O)O)O)O |
| SMILES | CC(C)OC(=O)C(C(C(=O)O)O)O |
| Canonical SMILES | CC(C)OC(=O)C(C(C(=O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator